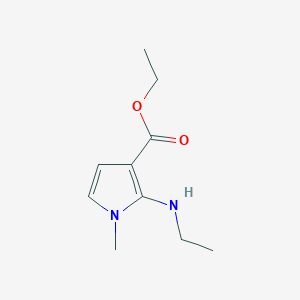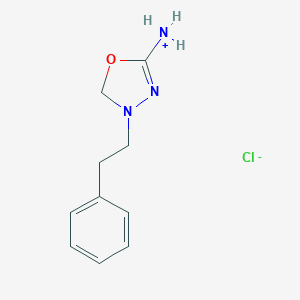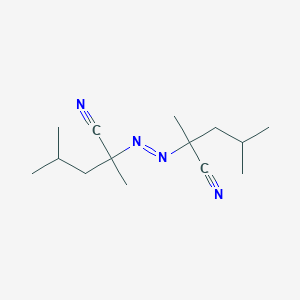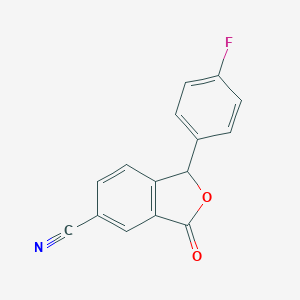![molecular formula C7H6N2OS2 B025969 2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol CAS No. 108310-74-3](/img/structure/B25969.png)
2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one typically involves the cyclization of appropriate thioamide and α-haloketone precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetylpyridine under basic conditions to form the thiazole ring, followed by oxidation to yield the desired compound .
Industrial Production Methods
This would likely include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I, which is crucial for DNA replication.
Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I, leading to DNA damage in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves its interaction with molecular targets such as topoisomerase I. By binding to the enzyme-DNA complex, it stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and inhibition of cell proliferation. This mechanism is particularly relevant in the context of its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules with potential therapeutic applications .
Propiedades
Número CAS |
108310-74-3 |
|---|---|
Fórmula molecular |
C7H6N2OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10) |
Clave InChI |
NGGUIXPRVVWSFP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
SMILES canónico |
CSC1=NC2=C(S1)C(=O)C=CN2 |
Sinónimos |
Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















